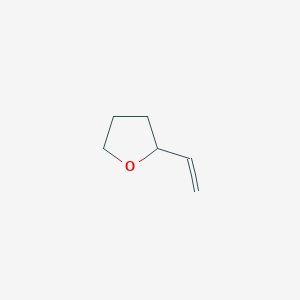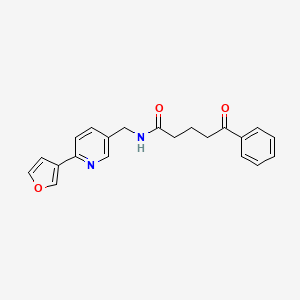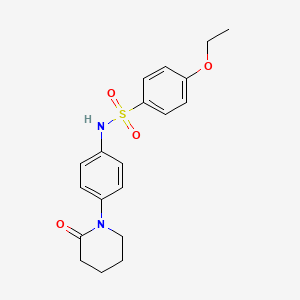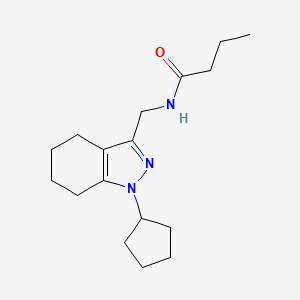
2-Ethenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethenyloxolane, also known as vinyl oxolane, is a cyclic organic compound with the formula C5H8O. It is a heterocyclic compound that contains an oxolane ring with a vinyl substituent attached to one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-Ethenyloxolane consists of an oxolane ring with a vinyl substituent. The InChI code for 2-Ethenyloxolane is1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 . The molecular weight is 98.14 . Physical And Chemical Properties Analysis
2-Ethenyloxolane has a molecular weight of 98.14 . It is a liquid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
1. As a Component in Synthesis Studies
Etoxadrol, a compound synthesized from 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, demonstrates biological properties similar to phencyclidine. This synthesis contributes to understanding the binding affinity of such compounds to the phencyclidine site and aids in developing models for phencyclidine-like compounds (Thurkauf et al., 1988).
2. In Environmental-Friendly Solvent Research
2-Methyloxolane (2-MeOx), a bio-based solvent, is studied for its potential to replace hexane in extracting natural products and food ingredients. This research explores its environmental and economic viability, highlighting its role in promoting sustainable chemistry practices (Rapinel et al., 2020).
3. In Organometallic Chemistry
The use of ethene complexes of 2,2-dimethyl-4,5-bis(diphenylphosphinomethyl)-l,3-dioxolan as chiral derivatising agents in 31P NMR assays demonstrates its importance in determining the enantiomeric purity of certain alkenes and allenes, contributing to advancements in organometallic chemistry (Parker & Taylor, 1988).
4. In Polymerization Research
Studies on the polymerization of various 1,3-dioxolane derivatives, such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, shed light on the mechanisms and potential applications of these compounds in creating polymers with specific properties. This research is significant in developing new materials (Morariu & Simionescu, 1994).
5. In Antifungal Activity Research
New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane have been studied for their antifungal activity. This research is crucial in developing new antifungal agents and understanding the structure-activity relationships of these compounds (Delcourt et al., 2004).
6. In Fluorescent Nucleosides Synthesis
The synthesis of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine, and further chemistry on etheno nucleosides contributes to the development of fluorescent nucleosides for use in DNA and RNA research, enhancing our understanding of molecular biology (Srivastava et al., 1994).
properties
IUPAC Name |
2-ethenyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXWTBLGKIRXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)

![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)


![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)



![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
